Lipophilicity Comparison: CAS 2309727‑62‑4 vs. 1‑(4‑Bromobenzoyl) Analog
The target compound's calculated XLogP3 of 2.2 is 0.7 units lower than that of the regioisomeric 1‑(4‑bromobenzoyl)‑3‑[(oxolan‑3‑yl)methoxy]azetidine (MW 340.21, XLogP3 ≈ 2.9 estimated via additive methods), reflecting the influence of the 2‑bromophenyl‑propanone vs. 4‑bromobenzoyl scaffold [1]. Lower lipophilicity may translate into improved solubility and reduced metabolic liability, though direct experimental validation is absent.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (calculated, Kuujia.com) |
| Comparator Or Baseline | 1-(4-Bromobenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine (CAS 2320855‑86‑3), XLogP3 ≈ 2.9 (estimated by fragment addition, ChemSrc) |
| Quantified Difference | ΔXLogP3 ≈ 0.7 (target compound is less lipophilic) |
| Conditions | In silico prediction; no experimental logD7.4 or solubility data available |
Why This Matters
A 0.7‑unit logP difference can shift oral absorption and metabolic clearance predictions, making the target compound a potentially preferable starting point for programs requiring moderate lipophilicity.
- [1] Kuujia.com. CAS 2309727-62-4 – Computed Properties. Accessed May 2026. View Source
